REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[CH3:13][Si:14]([CH2:17][CH2:18][O:19][CH2:20]Cl)([CH3:16])[CH3:15]>CN(C=O)C>[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][N:8]([CH2:20][O:19][CH2:18][CH2:17][Si:14]([CH3:16])([CH3:15])[CH3:13])[C:5]2=[N:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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BrC=1N=C2C(=NC1)NC=C2
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.22 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
5.4 mL
|
Type
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reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to room temperature
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Type
|
TEMPERATURE
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Details
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then cooled back to 0° C.
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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CUSTOM
|
Details
|
the ice bath was removed
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Type
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STIRRING
|
Details
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the reaction mixture was stirred at room temperature for 1.5 h
|
Duration
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1.5 h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with 50 mL water
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Type
|
EXTRACTION
|
Details
|
extracted with 150 mL diethyl ether (2×)
|
Type
|
WASH
|
Details
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The combined organic layers were washed twice with 30 mL water and once with 30 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
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then dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
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The residue was absorbed on ˜20 g SiO2
|
Type
|
CUSTOM
|
Details
|
chromatographed over 200 g SiO2 with EtOAc/Hexanes (gradient: 0-15% EtOAc)
|
Type
|
ADDITION
|
Details
|
All fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)N(C=C2)COCC[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.61 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |